molecular formula C11H12O3 B1271678 4-(Allyloxy)-3-methoxybenzaldehyde CAS No. 22280-95-1

4-(Allyloxy)-3-methoxybenzaldehyde

Cat. No. B1271678
CAS RN: 22280-95-1
M. Wt: 192.21 g/mol
InChI Key: DGWCHURQYFMBFC-UHFFFAOYSA-N
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Description

4-(Allyloxy)-3-methoxybenzaldehyde is a chemical compound that is structurally related to vanillin, a well-known flavoring agent. It is part of a family of compounds that have been the subject of various studies due to their interesting chemical properties and potential applications in different fields, including organic synthesis and materials science.

Synthesis Analysis

The synthesis of compounds related to 4-(Allyloxy)-3-methoxybenzaldehyde has been explored in several studies. For instance, 4-benzyloxy-2-methoxybenzaldehyde was synthesized from 3-methoxyphenol through an O-alkylation reaction followed by a Vilsmeier-Hack (V-H) reaction, achieving an overall yield of 82.26% under optimized conditions . Similarly, 5-allyl-2-aryl-7-methoxybenzofurans were synthesized from 2-allyloxy-3-methoxybenzaldehyde, demonstrating the versatility of methoxybenzaldehyde derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Allyloxy)-3-methoxybenzaldehyde has been determined using various spectroscopic techniques and quantum chemical calculations. For example, the structure of a related compound, 4-hexyloxy-3-methoxybenzaldehyde, was investigated using density functional theory (DFT) to calculate optimized geometry, vibrational frequencies, NMR chemical shifts, and other molecular properties . Additionally, the crystal structure of a second monoclinic polymorph of a related compound was determined, revealing details about the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of methoxybenzaldehyde derivatives has been studied in various chemical reactions. The electro-methoxylation reaction of 3,4-dihydroxybenzaldehyde, a compound structurally related to 4-(Allyloxy)-3-methoxybenzaldehyde, was investigated, showing that it can undergo methoxylation to form methoxyquinone derivatives . This indicates that methoxybenzaldehyde derivatives can participate in electrophilic substitution reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzaldehyde derivatives have been characterized through experimental and theoretical studies. Spectroscopic investigations, including IR, Raman, and UV-vis spectra, have been used to understand the electronic and vibrational properties of these compounds . Thermochemical studies have provided insights into the heat of fusion, entropy of fusion, and other thermodynamic parameters . These studies contribute to a comprehensive understanding of the physical and chemical behavior of methoxybenzaldehyde derivatives.

Scientific Research Applications

Anticancer Activity

4-(Allyloxy)-3-methoxybenzaldehyde (and its derivatives) have been studied for their potential anticancer properties. A study synthesized a compound by condensing resorcinol with 4-allyloxy-3-methoxybenzaldehyde, showing cytotoxic activity against HeLa and T47D cells (Sayekti et al., 2021).

Spectroscopic and Chemical Analysis

The compound's derivatives have been extensively investigated using density functional theory, revealing insights into its geometric and electronic structures, vibrational frequencies, and other spectroscopic properties (Abbas et al., 2016).

Synthesis of Naturally Occurring Compounds

There's research on synthesizing naturally occurring compounds like benzofurans from 2-allyloxy-3-methoxybenzaldehyde, demonstrating its utility in creating bioactive molecules (Mali & Massey, 1998).

Role in Perfumery and Chemical Industries

A review on the synthesis of vanillin (4-hydroxy-3-methoxybenzaldehyde) highlights its importance in industries like perfumery and food flavoring, pointing to the broader applications of its derivatives (Ju & Xin, 2003).

Electrosynthesis and Hydrogenation

Studies also include the application of electrosynthesis, where 4-(Allyloxy)-3-methoxybenzaldehyde derivatives are involved in reactions under ambient conditions, showcasing their potential in green chemistry applications (Sherbo et al., 2018).

Green Chemistry Approaches

Research on green synthesis techniques involving Schiff bases of 4-hydroxy-3-methoxybenzaldehyde, using various aromatic amines, highlights the compound's role in developing eco-friendly chemical processes (Chigurupati et al., 2017).

Future Directions

The use of “4-(Allyloxy)-3-methoxybenzaldehyde” in the development of high-energy lithium-ion cells has been explored. It has been used as a multi-functional electrolyte additive that forms a mechanical strain-adaptive solid electrolyte interphase (SEI) composed of LiF and polymeric species, and a thermally stable cathode–electrolyte interface containing S–O and S–F species . This opens up new possibilities for the design and development of environmentally friendly polymer insulating materials for high-voltage direct current (HVDC) applications .

properties

IUPAC Name

3-methoxy-4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h3-5,7-8H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWCHURQYFMBFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366362
Record name 4-(allyloxy)-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allyloxy)-3-methoxybenzaldehyde

CAS RN

22280-95-1
Record name 4-(allyloxy)-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Vanillin (20.0 g, 0.130 mol) and allyl bromide (19.9 g, 0.160 mol) were heated under reflux together with potassium carbonate (27.3 g, 0.200 mol) in 150 ml acetone (abs.) for 8 hours. After cooling, the solid was filtered off and washed with acetone. A yellow oil was obtained after a thorough concentration of the organic phases.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
EP Kesuma, K Ohto, D Siswanta - Oriental Journal of …, 2016 - search.proquest.com
C–4–allyloxy–3–methoxyphenylcalix [4] resorcinarene had been synthesized from vanillin and its application as adsorbent for Pb (II) metal ion had been carried out. The synthesis was …
Number of citations: 7 search.proquest.com
AV Chate, MD Nikam, PS Mahajan… - Organic …, 2012 - acgpubs.org
A series of novel 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl) phenols derivatives have been synthesized via the ring opening of 2-(4-(allyloxy)-3-methoxyphenyl)-4H-chromen-…
Number of citations: 9 www.acgpubs.org
P Santoso, C Anwar, D Siswanta… - Oriental Journal of …, 2018 - search.proquest.com
… Allylation of vanillin produce 4-allyloxy-3methoxybenzaldehyde compound was performed by inserting Na into ethanol in a 100 mL three neck flask. The mixture was stirred until all the …
Number of citations: 4 search.proquest.com
K OHTO - repo.itera.ac.id
… Allylation of vanillin produce 4-allyloxy-3methoxybenzaldehyde compound was performed by inserting Na into ethanol in a 100 mL three neck flask. The mixture was stirred until all the …
Number of citations: 6 repo.itera.ac.id
AV Chate, RS Joshi, PG Mandhane, CH Gill - 2012 - nopr.niscpr.res.in
Synthesis of some novel 2-(4-(allyloxy)-3-methoxyphenyl)-4H-chromen-4-ones 5a-f and 2-(4-(allyloxy)-3-methoxyphenyl)-3-chloro-4H-chromen-4-ones 6a-f by oxidative cyclisation of (E…
Number of citations: 12 nopr.niscpr.res.in
T Ren, Q Chen, C Zhao, Q Zheng, H Xie, M North - Green Chemistry, 2020 - pubs.rsc.org
Taking advantage of the structural characteristics of lignin-derived phenolic compounds, a combination of the Williamson and Tishchenko reactions produced a series of new α,ω-diene …
Number of citations: 11 pubs.rsc.org
Z Yuan, L Wang, C Liu, X Zhang, M Sun… - Polymer Engineering …, 2023 - Wiley Online Library
Bismaleimide resins modified by a novel vanillin‐derived allyl compounds: Synthesis, curing behavior, and thermal properties - Yuan - 2023 - Polymer Engineering & Science - Wiley …
SS Sakate, SH Shinde, GB Kasar, RC Chikate… - Journal of Saudi …, 2018 - Elsevier
… effect of chloro substituted allyl aryl ether during the synthesis of the dihydrobenzofuran, 4-allyloxy benzaldehyde, 1–4-allyloxy phenyl ethan-1-one, 4-allyloxy-3-methoxybenzaldehyde …
Number of citations: 5 www.sciencedirect.com
B Ngameni, V Kuete, P Ambassa, K Justin… - Med chem, 2013 - researchgate.net
A large number of novel O-allylchalcones were synthesized by Claisen Schmidt condensation reaction of O-allylvanillin 3 with appropriate substituted acetophenones 4a-h. These …
Number of citations: 18 www.researchgate.net
B Ngameni, K Cedric, AT Mbaveng, M Erdoğan… - Bioorganic & Medicinal …, 2021 - Elsevier
… and 4-O-allyl-4′-O-propargylchalcone derivatives 3a-b and 4a, respectively; we examined Claisen-Schmidt condensation reactions between 4-allyloxy-3-methoxybenzaldehyde (1a) …
Number of citations: 21 www.sciencedirect.com

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